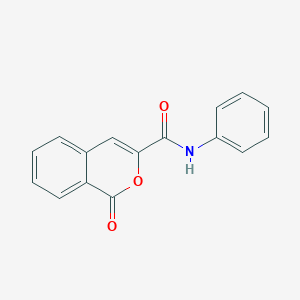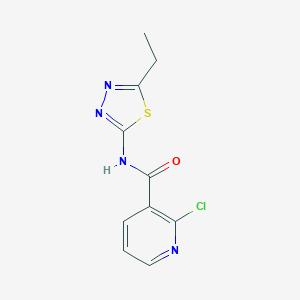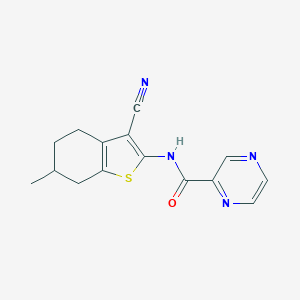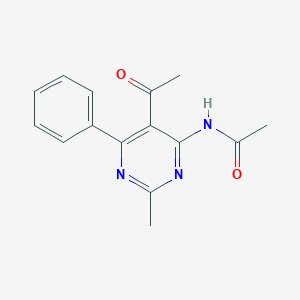
1-Oxo-N-Phenyl-1H-Isochroman-3-carbonsäureamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-oxo-N-phenyl-1H-isochromene-3-carboxamide is a useful research compound. Its molecular formula is C16H11NO3 and its molecular weight is 265.26g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-oxo-N-phenyl-1H-isochromene-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-oxo-N-phenyl-1H-isochromene-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Hemmung der Cyclooxygenase
Diese Verbindung wurde auf ihr Potenzial zur Hemmung der Cyclooxygenase (COX) untersucht, einem Enzym, das für die Bildung von Prostanoiden verantwortlich ist, darunter Thromboxane und Prostaglandine, die Mediatoren von Entzündungen und Schmerzen sind. Derivate dieser Verbindung haben unterschiedliche Grade der COX-2- und COX-1-Hemmung gezeigt, was für die Entwicklung neuer entzündungshemmender Medikamente von Vorteil sein könnte .
Antioxidative Aktivität
Die Derivate von 1-Oxo-N-Phenyl-1H-Isochroman-3-carbonsäureamid wurden auf ihre Fähigkeit zur Eliminierung reaktiver Sauerstoffspezies (ROS) und reaktiver Stickstoffspezies (RNS) untersucht. Diese antioxidative Aktivität deutet auf potenzielle Anwendungen bei der Prävention oxidativer Stress-bedingter Erkrankungen hin .
Chromatin-Relaxierung
Studien haben gezeigt, dass diese Verbindungen den Grad der Chromatin-Relaxierung außerhalb des Zellkerns beeinflussen können. Diese Eigenschaft könnte Auswirkungen auf die Untersuchung der Genexpressionsregulation und die Entwicklung epigenetischer Therapien haben .
Molekular-Docking-Studien
Molekular-Docking-Studien wurden verwendet, um vorherzusagen, wie diese Verbindungen innerhalb des aktiven Zentrums verschiedener Enzyme wie Cyclooxygenasen interagieren. Diese Anwendung ist entscheidend für die Medikamentenentwicklung, da sie zum Verständnis der molekularen Grundlagen der Interaktionen zwischen Medikament und Rezeptor beiträgt .
Entzündungshemmende Eigenschaften
Die entzündungshemmenden Eigenschaften von Indolderivaten, die strukturell mit this compound verwandt sind, wurden umfassend untersucht. Diese Verbindungen haben vielversprechende Ergebnisse bei der Behandlung von entzündungsbedingten Erkrankungen gezeigt .
Antivirale Aktivität
Indolderivate sollen antivirale Aktivitäten besitzen, einschließlich der Hemmung gegen Influenzavirus A und Coxsackie-Virus B4. Dies deutet darauf hin, dass this compound modifiziert werden könnte, um seine antiviralen Fähigkeiten zu verbessern .
Antikrebs-Potenzial
Das strukturelle Gerüst von Indolderivaten findet sich in vielen synthetischen Arzneimittelmolekülen mit Antikrebsaktivitäten. Daher könnte this compound auf seine potenzielle Verwendung in der Krebstherapie untersucht werden .
Neuroprotektive Effekte
Angesichts der biologischen Aktivitäten verwandter Indolderivate besteht die Möglichkeit, dass this compound neuroprotektive Effekte aufweist. Dies könnte bei der Behandlung neurodegenerativer Erkrankungen von Vorteil sein .
Wirkmechanismus
Target of Action
Similar compounds have been reported to show promising antioxidant and antiplatelet aggregation activities .
Biochemical Pathways
Similar compounds have been shown to exhibit strong antiplatelet activity induced by aa .
Result of Action
Similar compounds have been shown to exhibit strong antioxidant activity and antiplatelet activity induced by aa . Among all synthesized 3-phenyl-1H-isochromen-1-ones analogs, five compounds showed antioxidant activity 7 to 16 times that of ascorbic acid . Almost all 3-phenyl-1H-isochromen-1-one analogs exhibited potent antiplatelet activity induced by AA; few of them showed activity more than 7 times that of aspirin .
Biochemische Analyse
Biochemical Properties
1-oxo-N-phenyl-1H-isochromene-3-carboxamide plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to exhibit strong antioxidant activity, which is significantly higher than that of ascorbic acid . It also demonstrates potent anti-platelet activity, making it a potential candidate for therapeutic applications . The interactions of 1-oxo-N-phenyl-1H-isochromene-3-carboxamide with biomolecules are primarily through its isochromene ring, which can form hydrogen bonds and other non-covalent interactions with target proteins and enzymes.
Cellular Effects
The effects of 1-oxo-N-phenyl-1H-isochromene-3-carboxamide on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its antioxidant properties help in reducing oxidative stress in cells, thereby protecting them from damage . Additionally, the anti-platelet activity of 1-oxo-N-phenyl-1H-isochromene-3-carboxamide can modulate platelet aggregation, which is crucial in preventing thrombotic events .
Molecular Mechanism
At the molecular level, 1-oxo-N-phenyl-1H-isochromene-3-carboxamide exerts its effects through several mechanisms. It binds to specific enzymes and proteins, inhibiting or activating their functions. For example, its interaction with cyclooxygenase-1 (COX-1) enzyme inhibits the enzyme’s activity, leading to reduced platelet aggregation . The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and upregulate the expression of antioxidant enzymes .
Temporal Effects in Laboratory Settings
The stability and degradation of 1-oxo-N-phenyl-1H-isochromene-3-carboxamide in laboratory settings are critical for its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to 1-oxo-N-phenyl-1H-isochromene-3-carboxamide in in vitro and in vivo studies has demonstrated sustained antioxidant and anti-platelet activities, indicating its potential for chronic therapeutic use .
Dosage Effects in Animal Models
The effects of 1-oxo-N-phenyl-1H-isochromene-3-carboxamide vary with different dosages in animal models. At lower doses, the compound exhibits significant antioxidant and anti-platelet activities without any adverse effects . At higher doses, some toxic effects have been observed, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize benefits while minimizing risks.
Metabolic Pathways
1-oxo-N-phenyl-1H-isochromene-3-carboxamide is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and detoxification . The compound’s metabolism leads to the formation of various metabolites, some of which retain the biological activities of the parent compound . These interactions can affect metabolic flux and alter the levels of key metabolites in the body .
Transport and Distribution
The transport and distribution of 1-oxo-N-phenyl-1H-isochromene-3-carboxamide within cells and tissues are facilitated by specific transporters and binding proteins. The compound is known to bind to serum albumin, which aids in its distribution throughout the body . Additionally, its lipophilic nature allows it to easily cross cell membranes and accumulate in various tissues . This distribution pattern is crucial for its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of 1-oxo-N-phenyl-1H-isochromene-3-carboxamide is essential for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . It can also be found in the mitochondria, where it exerts its antioxidant effects by scavenging free radicals and protecting mitochondrial function . The targeting signals and post-translational modifications of 1-oxo-N-phenyl-1H-isochromene-3-carboxamide play a role in directing it to specific cellular compartments .
Eigenschaften
IUPAC Name |
1-oxo-N-phenylisochromene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO3/c18-15(17-12-7-2-1-3-8-12)14-10-11-6-4-5-9-13(11)16(19)20-14/h1-10H,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSHVBMQIOWMCJH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=O)O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Isopropyl 2-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B447802.png)
![(2E)-3-(4-fluorophenyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}prop-2-enamide](/img/structure/B447804.png)
![2-[(3-Cyano-6-isobutyl-2-pyridyl)thio]acetamide](/img/structure/B447807.png)
![Methyl 6-tert-butyl-2-{[3-(3,4-dimethoxyphenyl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B447808.png)

![3,6-Diamino-2-(4-bromobenzoyl)-4-(3,4,5-trimethoxyphenyl)thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B447810.png)

![3-Cyclohexyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B447812.png)
![Ethyl 6-tert-butyl-2-[(5-methyl-2-furoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B447814.png)
![isopropyl 6-methyl-2-{[(1-oxo-1H-isochromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B447816.png)


![Propyl 2-{[(4-methoxyphenyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B447820.png)
![Propyl 6-methyl-2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B447822.png)
